molecular formula C21H21N3O4S B2367604 N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251576-59-6

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2367604
CAS No.: 1251576-59-6
M. Wt: 411.48
InChI Key: JVPPTEPMHYUXAO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of quinazoline derivatives and their analogs has been a subject of interest due to their significant biological activities. For example, copper-catalyzed synthesis methods have been developed for creating 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones. These methods utilize reactions of 2-chloromethylquinazolin-4-ones with various nucleophiles, leading to a range of heterocyclic compounds with potential applications in medicinal chemistry (Abele, Popelis, & Višnevska, 2012).

Biological Activities

Quinazoline derivatives have been studied for their cytotoxic and anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown growth inhibitory properties against various cancer cell lines, demonstrating the therapeutic potential of quinazoline compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Similarly, novel quinazolinone and benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines, highlighting the relevance of structural modifications in enhancing biological activities (El-Hashash, Salem, & Al-Mabrook, 2018).

Structural Derivatization and Applications

The exploration of quinazoline derivatives is not limited to their biological activities. Research has also focused on the synthesis of novel compounds with unique structural features for potential applications in drug development and other areas of chemistry. For example, the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as antibacterial agents illustrate the ongoing efforts to utilize quinazoline scaffolds for developing new therapeutic agents (Palkar et al., 2017).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPTEPMHYUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.